2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate is a synthetic organic compound characterized by the presence of a trifluoroethyl group, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine.
Formation of the Carbamate: The final step involves the formation of the carbamate group through the reaction of the amine with phosgene or a phosgene substitute.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings.
Reduction: Reduction reactions can occur at the carbamate group, potentially converting it to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. The trifluoromethyl group is particularly useful in NMR spectroscopy due to its distinct chemical shift.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoromethyl group can enhance the pharmacokinetic properties of drugs, making them more effective.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and advanced materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl ((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)carbamate
- 2,2,2-Trifluoroethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
- 2,2,2-Trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-2-yl)methyl)carbamate
Uniqueness
The unique combination of the trifluoroethyl group, pyrazole ring, and pyridine ring in 2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate provides distinct chemical properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole and pyridine rings offer versatile sites for further functionalization. This makes the compound particularly valuable in drug design and development.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20-11(2-3-19-20)10-4-9(5-17-7-10)6-18-12(21)22-8-13(14,15)16/h2-5,7H,6,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUHCWPDKVBMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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